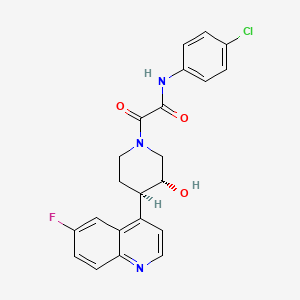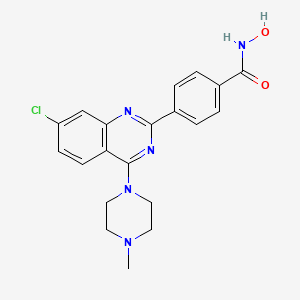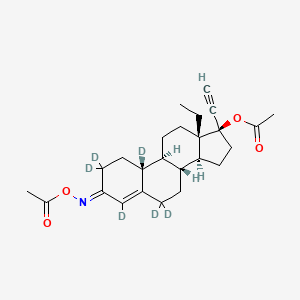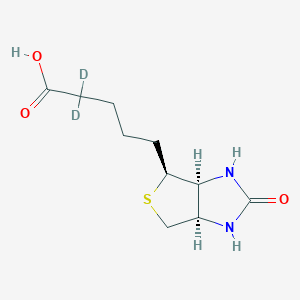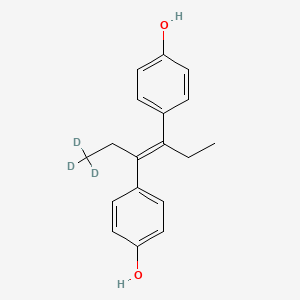
Bexarotene-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bexarotene-d3 is a deuterated form of bexarotene, a synthetic retinoid that selectively activates retinoid X receptors (RXRs). These receptors play a crucial role in regulating gene expression involved in cell differentiation, proliferation, and apoptosis. Bexarotene is primarily used in the treatment of cutaneous T-cell lymphoma (CTCL) and has shown potential in other cancer therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bexarotene-d3 involves the incorporation of deuterium atoms into the bexarotene molecule. This can be achieved through various methods, including deuterium exchange reactions and the use of deuterated reagents. One common approach is to use deuterated solvents and catalysts to facilitate the exchange of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to isolate the desired deuterated compound .
Chemical Reactions Analysis
Types of Reactions
Bexarotene-d3 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation of this compound can lead to the formation of hydroxylated metabolites, while substitution reactions can produce various derivatives with modified functional groups .
Scientific Research Applications
Bexarotene-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolism and pharmacokinetics of bexarotene.
Biology: Investigated for its effects on cellular processes such as differentiation and apoptosis.
Medicine: Explored for its potential in treating various cancers, including CTCL, lung cancer, and breast cancer.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
Mechanism of Action
Bexarotene-d3 exerts its effects by selectively binding to and activating retinoid X receptor subtypes (RXR α, RXR β, RXR γ). These receptors form heterodimers with other nuclear receptors, such as retinoic acid receptors (RARs), vitamin D receptors, and peroxisome proliferator-activated receptors (PPARs). Upon activation, these heterodimers regulate the expression of genes involved in cell differentiation, proliferation, and apoptosis .
Comparison with Similar Compounds
Bexarotene-d3 is unique compared to other similar compounds due to its selective activation of RXRs without significant binding to RARs. This selective activation leads to distinct biological effects, making it a promising agent in cancer therapy. Similar compounds include:
All-trans retinoic acid (ATRA): Primarily activates RARs and is used in the treatment of acute promyelocytic leukemia.
9-cis retinoic acid: Activates both RXRs and RARs and has applications in dermatology and oncology.
Fenretinide: A synthetic retinoid with activity against various cancers, but with a different mechanism of action compared to bexarotene .
This compound’s unique properties and selective activation of RXRs make it a valuable compound in scientific research and therapeutic applications.
Properties
Molecular Formula |
C24H28O2 |
|---|---|
Molecular Weight |
351.5 g/mol |
IUPAC Name |
4-[1-[5,5,8,8-tetramethyl-3-(trideuteriomethyl)-6,7-dihydronaphthalen-2-yl]ethenyl]benzoic acid |
InChI |
InChI=1S/C24H28O2/c1-15-13-20-21(24(5,6)12-11-23(20,3)4)14-19(15)16(2)17-7-9-18(10-8-17)22(25)26/h7-10,13-14H,2,11-12H2,1,3-6H3,(H,25,26)/i1D3 |
InChI Key |
NAVMQTYZDKMPEU-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)O)C(CCC2(C)C)(C)C |
Canonical SMILES |
CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)O)C(CCC2(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




